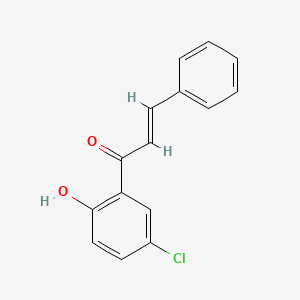

2'-Hydroxy-5'-chlorochalcone

Descripción general

Descripción

2’-Hydroxy-5’-chlorochalcone is a derivative of chalcone, a class of compounds known for their diverse biological activities. Chalcones are secondary plant metabolites that exhibit various biological properties, including anticancer, anti-inflammatory, and antibacterial activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 5-chloro-2-hydroxyacetophenone with benzaldehyde in the presence of a base such as potassium hydroxide in ethanol . The reaction mixture is stirred at room temperature, and the product is obtained after purification.

Industrial Production Methods: Industrial production of 2’-Hydroxy-5’-chlorochalcone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Bromination Reactions

2'-Hydroxy-5'-chlorochalcone undergoes dibromination at the α,β-unsaturated ketone system under acidic conditions. Key parameters for this reaction include:

The reaction mechanism involves electrophilic attack at the chalcone’s conjugated double bond, forming a dibrominated adduct. IR spectra confirm C=O retention (1760 cm⁻¹) and Br-C stretching (721 cm⁻¹) . UV analysis shows π→π* (235 nm) and n→π* (301 nm) transitions .

Structural Stability

The compound maintains integrity under standard storage conditions (room temperature, inert atmosphere) . Key stability factors:

-

Photostability : No reported photodegradation in literature

Notably, the 2′-hydroxy group participates in intramolecular hydrogen bonding with the ketone oxygen, enhancing stability against oxidation . This conjugation is evident in IR spectra showing broad -OH stretching at 3480 cm⁻¹ and UV absorption characteristics .

Comparative Reaction Profile

Reactivity contrasts with unchlorinated analogs:

| Feature | This compound | Unsubstituted Chalcone |

|---|---|---|

| Bromination Rate | Faster (Cl’s +M effect) | Slower |

| Microbial Metabolism | Reduced bioavailability | Higher |

| π→π* Transition Energy | 235 nm | 220-230 nm |

The electron-withdrawing chlorine substituent increases electrophilicity at the α-carbon while reducing microbial degradation rates .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2'-hydroxy-5'-chlorochalcone exhibits potent antimicrobial properties. A study highlighted its effectiveness against various microbial strains, including Staphylococcus aureus and Candida species. The presence of a chlorine atom in the structure enhances its bioactivity, making it a promising candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL |

| Pseudomonas aeruginosa | > 100 µg/mL |

Anticancer Properties

This compound has also shown promise in cancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation .

Case Study: Breast Cancer Inhibition

In vitro studies revealed that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 0.054 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable, particularly in the context of neuroinflammation. Research has shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated microglial cells. This suggests its potential application in treating neurodegenerative diseases characterized by chronic inflammation .

Table 2: Anti-inflammatory Activity of this compound

| Inflammatory Marker | Effect (Reduction %) |

|---|---|

| Nitric Oxide | 70% |

| COX-2 | 60% |

| TNF-α | 55% |

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications at various positions on the chalcone scaffold can enhance or diminish its efficacy against specific targets. For instance, the introduction of additional hydroxyl or methoxy groups has been shown to influence antioxidant activity positively while maintaining low cytotoxicity against normal cells .

Mecanismo De Acción

The biological activity of 2’-Hydroxy-5’-chlorochalcone is attributed to its ability to interact with various molecular targets. It inhibits enzymes such as α-glucosidase and cyclooxygenase, leading to its anti-inflammatory and anticancer effects . The compound also disrupts microbial cell membranes, contributing to its antimicrobial properties .

Comparación Con Compuestos Similares

- 4-Chloro-2’-hydroxychalcone

- 5-Chloro-2’-hydroxychalcone

- 2’-Hydroxy-4’-chlorochalcone

Comparison: 2’-Hydroxy-5’-chlorochalcone is unique due to the specific position of the chlorine atom, which significantly influences its biological activity and chemical reactivity. Compared to other chlorinated chalcones, it demonstrates greater efficacy in inhibiting microbial growth and exhibits distinct optical properties .

Actividad Biológica

2'-Hydroxy-5'-chlorochalcone is a member of the chalcone family, which is known for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under alkaline conditions. A recent study reported the successful synthesis of a related derivative, 2'-hydroxy-5'-chloro-4-methoxychalcone, yielding 60.06% after 72 hours at room temperature . Characterization techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) were employed to confirm the structure of the synthesized compounds.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various methods. In a study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound demonstrated an IC50 value of 45.99 ppm, indicating significant free radical scavenging activity . This suggests that the compound can effectively neutralize reactive oxygen species, thereby protecting cells from oxidative stress.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Specifically, research has shown that derivatives like 2'-hydroxychalcones can induce apoptosis in cancer cells. For instance, treatment with synthetic 2'-hydroxychalcones led to dose-dependent inhibition of cell proliferation in HepG2 hepatocellular carcinoma cells . The structural features of these compounds, particularly the presence of hydroxyl groups, play a crucial role in enhancing their anticancer activity by promoting apoptosis and increasing reactive oxygen species levels within cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of chalcones has also been documented. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, chalcone derivatives exhibited significant antibacterial activity . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

- Brine Shrimp Lethality Test (BSLT) : A study reported an LC50 value of 75.07 ppm for a related chlorochalcone derivative in the BSLT, indicating potential cytotoxic effects against aquatic organisms . This bioassay is often used as a preliminary screening method for cytotoxicity.

- HepG2 Cell Line Study : In vitro studies on HepG2 cells revealed that treatment with 2'-hydroxychalcones resulted in significant apoptotic effects and increased levels of reactive oxygen species after extended exposure . This highlights the compound's potential as an anticancer agent.

Comparative Data Table

| Activity | Method Used | Result |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 45.99 ppm |

| Cytotoxicity | BSLT | LC50 = 75.07 ppm |

| Anticancer | HepG2 Cell Line | Induced apoptosis |

| Antimicrobial | Agar Diffusion Method | Effective against S. aureus and E. coli |

Propiedades

IUPAC Name |

(E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYSLWFMZCXBQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-24-2 | |

| Record name | 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.